Structural Differentiation from Leading Antitubercular Quinoline Scaffolds
The target compound possesses a unique 2-((2-methylbenzyl)thio) group. In contrast, the privileged anti-tubercular scaffold 4-(benzylthio)-6-methoxy-2-methylquinoline, which served as the design basis for a library of 4-substituted analogues, has a simple 2-methyl group [1]. In a head-to-head SAR study, replacing a 4-thio group with a 4-oxy group on a quinoline core (structurally analogous to the target's 4-((3-methoxybenzyl)oxy) group) shifted selectivity from wild-type MTB toward the QcrB T313I mutant. A 4-oxy-quinoline analogue (compound 4i) was 6.5-fold more selective for the mutant (IC90 = 7.3 µM) compared to the wild-type (IC90 = 47 µM), while the thio-analogues demonstrated reduced potency against the mutant [1]. These data illustrate how minor structural perturbations on the same core lead to divergent biological outcomes.
| Evidence Dimension | Mutant Selectivity (QcrB T313I vs wild-type MTB) |
|---|---|
| Target Compound Data | Not directly tested in the referenced study. Structural analogs suggest potential for similar or distinct mutant selectivity based on the 4-oxy substituent. |
| Comparator Or Baseline | Compound 4i (4-oxy-quinoline analog): IC90 (T313I mutant) = 7.3 µM; IC90 (wild-type) = 47 µM [1]. Thio-quinoline series: High nanomolar activity against wild-type, but reduced potency against T313I mutant [1]. |
| Quantified Difference | For compound 4i: 6.5-fold selectivity for the T313I mutant over wild-type. For thio-analogues: potency is reduced in the mutant strain. |
| Conditions | M. tuberculosis H37Rv (wild-type) and QcrB T313I mutant strains in growth inhibition assays [1]. |
Why This Matters
For researchers investigating cytochrome bc1 inhibitors, the specific substitution pattern on the quinoline core determines target engagement and resistance profile, directly impacting the compound's value as a chemical probe or lead.
- [1] Murnane R, Zloh M, Tanna S, Allen R, Santana-Gomez F, Parish T, Brucoli F. Synthesis and antitubercular activity of novel 4-arylalkyl substituted thio-, oxy- and sulfoxy-quinoline analogues targeting the cytochrome bc1 complex. Bioorganic Chemistry. 2023 Sep 1;138:106659. View Source
